2-Bromobicyclo[3.2.1]octane 2-Bromobicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17686273
InChI: InChI=1S/C8H13Br/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2
SMILES:
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol

2-Bromobicyclo[3.2.1]octane

CAS No.:

Cat. No.: VC17686273

Molecular Formula: C8H13Br

Molecular Weight: 189.09 g/mol

* For research use only. Not for human or veterinary use.

2-Bromobicyclo[3.2.1]octane -

Specification

Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
IUPAC Name 2-bromobicyclo[3.2.1]octane
Standard InChI InChI=1S/C8H13Br/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2
Standard InChI Key GCTUNFYRJIOGBR-UHFFFAOYSA-N
Canonical SMILES C1CC2CC1CCC2Br

Introduction

Chemical and Structural Properties

Molecular Architecture

2-Bromobicyclo[3.2.1]octane belongs to the class of bridged bicyclic alkanes, featuring a seven-membered ring system with two carbon bridges connecting positions 1-3 and 1-5 (Figure 1). The bromine atom occupies the 2-position, introducing both steric and electronic effects that influence reactivity.

Table 1: Key Identifiers and Physical Properties

PropertyValue
IUPAC Name2-bromobicyclo[3.2.1]octane
Molecular FormulaC8H13Br\text{C}_8\text{H}_{13}\text{Br}
Molecular Weight189.09 g/mol
Canonical SMILESC1CC2CC1CCC2Br
InChI KeyGCTUNFYRJIOGBR-UHFFFAOYSA-N
PubChem CID20061054

The compound’s bridged structure imposes significant ring strain, which impacts its stability and reactivity. Nuclear magnetic resonance (NMR) studies reveal distinct splitting patterns for the bridgehead hydrogens, confirming the rigidity of the bicyclic framework .

Synthesis and Preparation

Halogenation of Bicyclo[3.2.1]octene

A primary synthetic route involves the bromination of bicyclo[3.2.1]octene using molecular bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) under radical initiation . The reaction proceeds via allylic bromination, yielding 2-bromobicyclo[3.2.1]octane as the major product.

Bicyclo[3.2.1]octene+Br2Δ2-Bromobicyclo[3.2.1]octane+HBr\text{Bicyclo}[3.2.1]\text{octene} + \text{Br}_2 \xrightarrow{\Delta} \text{2-Bromobicyclo}[3.2.1]\text{octane} + \text{HBr}

Isomerization from 2-Bromobicyclo[2.2.2]octane

Silver bromide (AgBr\text{AgBr})-mediated isomerization offers an alternative pathway. Heating 2-bromobicyclo[2.2.2]octane with AgBr\text{AgBr} induces a Wagner-Meerwein rearrangement, forming the [3.2.1] isomer through a non-classical carbocation intermediate .

2-Bromobicyclo[2.2.2]octaneAgBr2-Bromobicyclo[3.2.1]octane\text{2-Bromobicyclo}[2.2.2]\text{octane} \xrightarrow{\text{AgBr}} \text{2-Bromobicyclo}[3.2.1]\text{octane}

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key Advantages
Bromination of Octene65–75Scalable, single-step reaction
Isomerization with AgBr50–60Access to strained intermediates

Reactivity and Reaction Mechanisms

Solvolysis and Carbonium Ion Formation

In polar solvents like ethanol, 2-bromobicyclo[3.2.1]octane undergoes solvolysis to generate a stabilized bicyclic carbocation. This intermediate can rearrange to tricyclo[2.2.2.0²⁶]octan-3-ol, demonstrating the compound’s propensity for Wagner-Meerwein shifts .

2-Bromobicyclo[3.2.1]octaneH2OTricyclo[2.2.2.02,6]octan-3-ol+HBr\text{2-Bromobicyclo}[3.2.1]\text{octane} \xrightarrow{\text{H}_2\text{O}} \text{Tricyclo}[2.2.2.0^{2,6}]\text{octan-3-ol} + \text{HBr}

Dehydrohalogenation

Treatment with strong bases like potassium hydroxide (KOH\text{KOH}) induces dehydrobromination, regenerating bicyclo[3.2.1]octene. This reversibility underscores its utility in catalytic cycles .

Applications in Organic Synthesis

Building Block for Natural Products

The compound’s rigid framework is exploited in the synthesis of terpenoids and alkaloids. For example, it serves as a precursor to tricyclic sesquiterpenes through Diels-Alder reactions.

Conformational Studies

The locked geometry of 2-bromobicyclo[3.2.1]octane facilitates investigations into steric effects and transition-state modeling. Researchers have used it to probe the stereoelectronic factors governing nucleophilic substitution reactions .

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